1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Overview
Description
1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine is a chemical compound with the molecular formula C9H12N2 . It has a molecular weight of 148.21 g/mol .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . An efficient synthesis of 6,7-dihydropyrrolo[2,1-c][1,3]thiazino[3,2-a]pyrazine-4(11bH)-(thi)ones from readily available 1,2-di-thiolo-3-(thi)ones and 3,4-dihydropyrrolo[1,2-a]pyrazine has been described .Molecular Structure Analysis
The molecular structure of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine consists of 9 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The InChI string is InChI=1S/C9H12N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-4H,5-6H2,1-2H3 .Physical And Chemical Properties Analysis
1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine has a molecular weight of 148.20 g/mol . It has a XLogP3-AA value of 0.8, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its exact mass and monoisotopic mass are both 148.100048391 g/mol . Its topological polar surface area is 17.3 Ų . It has a complexity of 186 .Scientific Research Applications
Pyrazine Derivatives in Pharmacological Research
Pyrazine derivatives, like 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine, are a significant class of heterocyclic compounds. They have been found to possess diverse pharmacological properties. Researchers have increasingly focused on pyrazine derivatives due to their therapeutic potential across various medical domains. Notably, these derivatives demonstrate prominent pharmacological effects such as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, arteriosclerosis treatment, and antiviral activities. The need for further studies to rationalize these biological activities is underscored, aiming to develop more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).
Bioactive Potential of Pyrazole and Pyrazine Derivatives
Pyrazole and pyrazine derivatives are extensively used as synthons in organic synthesis due to their role as pharmacophores in many biologically active compounds. They have widespread biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of heterocyclic appended pyrazoles has been successful under various conditions, providing a platform for the design of active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
properties
IUPAC Name |
1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITTWWOXNOHVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1CCN=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403144 | |
Record name | 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
CAS RN |
138350-44-4 | |
Record name | 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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